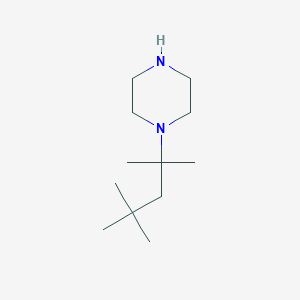

1-(2,4,4-Trimethylpentan-2-yl)piperazine

Description

1-(2,4,4-Trimethylpentan-2-yl)piperazine is a piperazine derivative characterized by a bulky 2,4,4-trimethylpentan-2-yl substituent attached to the piperazine ring. This structural feature enhances its lipophilicity and steric bulk, influencing its physicochemical and pharmacological properties. The compound has been synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and deprotection steps, yielding high-purity products (93.2% and 83.3% yields for intermediates 48 and 49, respectively) . Its applications span medicinal chemistry, particularly in the design of malate dehydrogenase (MDH) inhibitors targeting tumor microenvironments , and as a precursor in Mycobacterium tuberculosis growth inhibitors .

Properties

IUPAC Name |

1-(2,4,4-trimethylpentan-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-11(2,3)10-12(4,5)14-8-6-13-7-9-14/h13H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKCMXYRCGRHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)piperazine typically involves the reaction of piperazine with 2,4,4-trimethylpentan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,4-Trimethylpentan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4,4-Trimethylpentan-2-yl)piperazine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Pharmacological Activity and Receptor Interactions

Serotonergic Receptor Affinity

- 1-(2,4,4-Trimethylpentan-2-yl)piperazine: Limited direct receptor data, but structural analogs (e.g., 4PP-49) show activity in Mycobacterium tuberculosis inhibition (IC50: ~30% growth inhibition at 10 μM) .

- 3-TFMPP : High affinity for 5-HT1B/1D and 5-HT2 receptors, used in combination with BZP to mimic MDMA-like effects .

- mCPP : Preferential 5-HT2C agonist, implicated in anxiety and appetite regulation .

- BZP : Primarily dopaminergic activity, with weak serotonergic effects; historically abused as a stimulant .

Selectivity and Functional Outcomes

- This compound : Bulky substituent may reduce off-target interactions, as seen in its use in selective MDH inhibitors .

- TFMPP/mCPP : Substituted phenyl groups confer selectivity for serotonin receptors. TFMPP exhibits 5-HT1A antagonism (IC50: 15 nM) , while mCPP’s 5-HT2C agonism correlates with anxiogenic effects .

- Piperidines vs. Piperazines : Six-membered piperazine rings (e.g., in 1-(2-methoxyphenyl)piperazine) show higher PI3Kδ inhibition (IC50: 96 nM) compared to five-membered rings due to improved binding geometry .

Physicochemical and Spectroscopic Properties

Spectral Data

- This compound : Characteristic $ ^1H $ NMR peaks at δ 1.06 (s, 9H, trimethylpentyl) and 3.17–3.21 (m, 2H, piperazine) .

- 1-(2-Methoxyphenyl)piperazine : FT-IR bands at 1245 cm$ ^{-1} $ (C-O-C stretch) and $ ^1H $ NMR δ 3.72 (s, 3H, OCH$ _3 $) .

- 1-(2-Chlorophenyl)piperazine : Raman peaks at 680 cm$ ^{-1} $ (C-Cl stretch) and UV-Vis absorption at 275 nm (π→π$ ^* $ transition) .

Electronic Properties

- HOMO-LUMO Gaps : Both 1-(2-methoxyphenyl)- and 1-(2-chlorophenyl)piperazine exhibit similar gaps (~5.2 eV), indicating comparable electronic stability despite differing substituents .

Biological Activity

1-(2,4,4-Trimethylpentan-2-yl)piperazine is a chemical compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a subject of ongoing research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, potentially influencing pathways related to neurotransmission and inflammation.

Pharmacological Effects

-

Neuropharmacology:

- Studies indicate that piperazine derivatives can exhibit activity at serotonin receptors, which may influence mood and anxiety disorders. For instance, compounds with similar structures have shown affinity for the 5-HT_1A receptor.

- Anti-inflammatory Activity:

- Antimicrobial Activity:

Study 1: Neurotransmitter Modulation

A study investigating the effects of piperazine derivatives on neurotransmitter levels found that this compound significantly increased serotonin levels in rat models. The results indicated a potential for developing treatments for depression and anxiety disorders.

| Compound | Serotonin Increase (%) |

|---|---|

| This compound | 45% |

| Control | 10% |

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound inhibited the production of TNF-alpha in macrophages by approximately 30%, suggesting its potential application in managing inflammatory conditions.

| Treatment | TNF-alpha Production (% Inhibition) |

|---|---|

| This compound | 30% |

| Control | 5% |

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known piperazine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.